molecular formula C8H9Cl3N2O2 B13735040 Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate CAS No. 287966-52-3

Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13735040
CAS No.: 287966-52-3
M. Wt: 271.5 g/mol
InChI Key: XRPQZKSSHXCQNQ-UHFFFAOYSA-N
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Description

1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trichloromethyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-trichloromethylpyrazole with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with various biological targets.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

287966-52-3

Molecular Formula

C8H9Cl3N2O2

Molecular Weight

271.5 g/mol

IUPAC Name

ethyl 1-methyl-3-(trichloromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C8H9Cl3N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3

InChI Key

XRPQZKSSHXCQNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(Cl)(Cl)Cl)C

Origin of Product

United States

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